N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide
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Overview
Description
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves heating a suspension of this compound in 70% sulfuric acid at 120°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridines.
Scientific Research Applications
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a histamine H3 receptor antagonist and its antimicrobial properties.
Medicine: Investigated for its anti-inflammatory, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through hydrogen bonds . This inhibition can lead to various downstream effects, including the modulation of cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: These compounds are structurally related and have diverse pharmacological properties.
Uniqueness
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a PI3K inhibitor and its broad spectrum of biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H8ClN3OS |
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Molecular Weight |
289.74 g/mol |
IUPAC Name |
N-(5-chloro-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
BVGIZHDLEKFYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Cl |
Origin of Product |
United States |
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